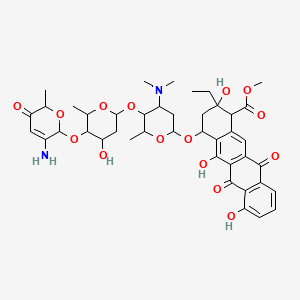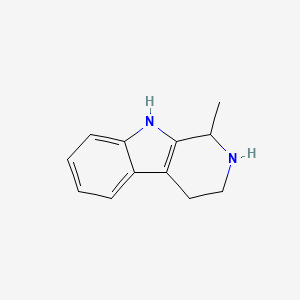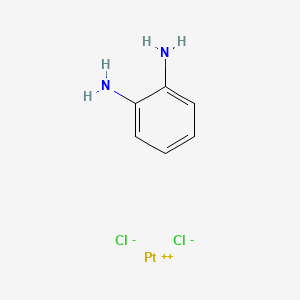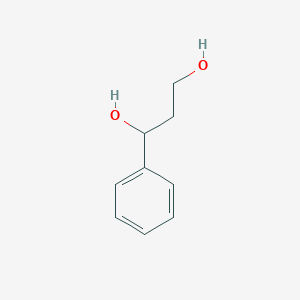
1-Phenylpropan-1,3-diol
Übersicht
Beschreibung
1-Phenylpropane-1,3-diol is an organic compound with the molecular formula C9H12O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a propane chain with a phenyl group (C6H5) attached to the first carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1-Phenylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes such as pancreatic lipase .
Mode of Action
It’s known that phenylpropanoids, a class of compounds to which 1-phenylpropane-1,3-diol belongs, can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
1-Phenylpropane-1,3-diol is part of the phenylpropanoid class of compounds, which are synthesized by plants from phenylalanine or tyrosine through a series of enzymatic reactions . Phenylpropanoids contribute to all aspects of plant responses toward biotic and abiotic stimuli . They are key mediators of the plants’ resistance toward pests and are indicators of plant stress responses upon variation of light or mineral treatment .
Pharmacokinetics
Its molecular weight is 15219 g/mol , which may influence its absorption and distribution in the body.
Result of Action
It has been shown to be an inhibitor of pancreatic lipase and porcine pancreatic lipase with a potency similar to that of orlistat . This suggests that it may have potential applications in the treatment of conditions like obesity.
Biochemische Analyse
Biochemical Properties
1-Phenylpropane-1,3-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. These interactions often involve the hydroxyl groups of 1-Phenylpropane-1,3-diol, which can act as electron donors or acceptors in these reactions. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
1-Phenylpropane-1,3-diol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, 1-Phenylpropane-1,3-diol has been observed to alter the expression of genes involved in oxidative stress responses, potentially enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, 1-Phenylpropane-1,3-diol exerts its effects through several mechanisms. One key mechanism involves its binding interactions with specific biomolecules. The hydroxyl groups of 1-Phenylpropane-1,3-diol can form hydrogen bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can result in changes in the levels of mRNA and proteins, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpropane-1,3-diol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong acids. Over time, the degradation products of 1-Phenylpropane-1,3-diol can accumulate, potentially affecting its biological activity. Long-term studies have shown that prolonged exposure to 1-Phenylpropane-1,3-diol can lead to changes in cellular function, such as altered cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-Phenylpropane-1,3-diol vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and promote cell survival. At high doses, 1-Phenylpropane-1,3-diol can be toxic, leading to cell death and tissue damage. Studies in animal models have identified threshold doses above which adverse effects become significant. These studies also highlight the importance of careful dosage control to avoid toxic effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
1-Phenylpropane-1,3-diol is involved in several metabolic pathways, including those related to the metabolism of phenylpropanoids. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce oxygen into the molecule, leading to its breakdown into smaller metabolites. These metabolic processes can affect the levels of various metabolites in the cell, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 1-Phenylpropane-1,3-diol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, 1-Phenylpropane-1,3-diol can bind to albumin, a protein that transports various molecules in the bloodstream, facilitating its distribution to different tissues .
Subcellular Localization
The subcellular localization of 1-Phenylpropane-1,3-diol can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 1-Phenylpropane-1,3-diol may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of 1-Phenylpropane-1,3-diol is crucial for elucidating its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,3-diol can be synthesized through several methods. One common method involves the reduction of 1-phenyl-1,3-propanedione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures .
Industrial Production Methods: Industrial production of 1-Phenylpropane-1,3-diol often involves the catalytic hydrogenation of 1-phenyl-1,3-propanedione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halides, esters.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-propanediol: Similar structure but with the phenyl group attached to the second carbon atom.
1-Phenyl-1,2-propanediol: Similar structure but with the hydroxyl groups on the first and second carbon atoms.
1-Phenyl-2,3-propanediol: Similar structure but with the hydroxyl groups on the second and third carbon atoms.
Uniqueness: 1-Phenylpropane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the phenyl group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with its isomers .
Eigenschaften
IUPAC Name |
1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341285 | |
| Record name | 1-Phenyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-49-1 | |
| Record name | 1-Phenyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
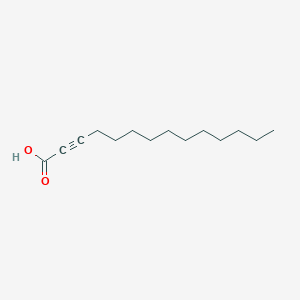
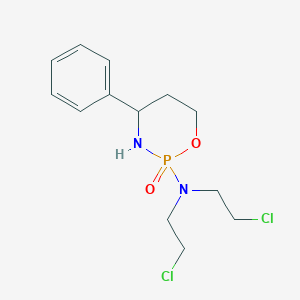
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)
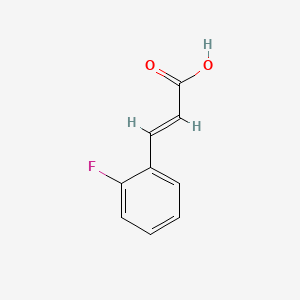
![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)
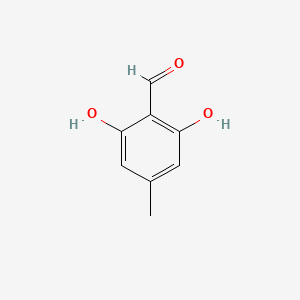
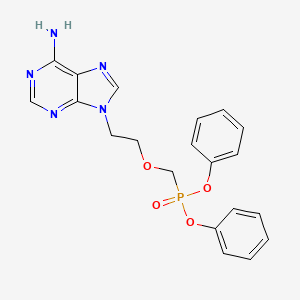

![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)
![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)
